molecular formula C13H17NO5S B8810891 (1-(((Benzyloxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate

(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate

Cat. No. B8810891
M. Wt: 299.34 g/mol
InChI Key: TWUIVVKKBNGSPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-(((Benzyloxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(((Benzyloxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate

Molecular Formula

C13H17NO5S

Molecular Weight

299.34 g/mol

IUPAC Name

[1-(phenylmethoxycarbonylamino)cyclopropyl]methyl methanesulfonate

InChI

InChI=1S/C13H17NO5S/c1-20(16,17)19-10-13(7-8-13)14-12(15)18-9-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,15)

InChI Key

TWUIVVKKBNGSPY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1(CC1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-CBZ-amino-1-(hydroxymethyl)cyclopropane (similarly prepared according to JMC 31, 2004, 1998) (250 mg) was dissolved into DCM (25 ml) with DIPEA (250 l) and stirred at 0° C. for 15 minutes. To the reaction was added MsCl (1.1 eq) and stirred for 30 minutes. The reaction was washed with NaHCO3 solution, water, brine and dried with Na2SO4. The solution was evaporated to give N-CBZ-amino-1-(methylsulfonyloxymethyl)cyclopropane as an off white solid. This solid was mixed with above 6-(7-hydroxy-6-methoxyquinolin-4-yloxy)-N-methyl-1-naphthamide and Cs2CO3 (250 mg) in DMA (4 ml). The reaction was heated at 100° C. for 10 hours and mixed with EtOAc and water, then filtered, further extracted with EtOAc. The combined organic layer was evaporated and purified with silica gel column to give the titled product. Mass: (M+1), 578
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